2-Iodo-l-phenylalanine
CAS No.: 167817-55-2
Cat. No.: VC21536639
Molecular Formula: C9H10INO2
Molecular Weight: 291.09 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 167817-55-2 |
---|---|
Molecular Formula | C9H10INO2 |
Molecular Weight | 291.09 g/mol |
IUPAC Name | (2S)-2-amino-3-(2-iodophenyl)propanoic acid |
Standard InChI | InChI=1S/C9H10INO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 |
Standard InChI Key | BKXVGLPBXYBDDM-QMMMGPOBSA-N |
Isomeric SMILES | C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)I |
SMILES | C1=CC=C(C(=C1)CC(C(=O)O)N)I |
Canonical SMILES | C1=CC=C(C(=C1)CC(C(=O)O)N)I |
Chemical Properties and Structure
Basic Chemical Information
2-Iodo-L-phenylalanine (CAS 167817-55-2) is a halogenated derivative of the essential amino acid L-phenylalanine. This compound features an iodine atom at position 2 of the phenyl ring, creating distinct chemical characteristics while maintaining the core amino acid structure.
Property | Value |
---|---|
CAS Number | 167817-55-2 |
Chemical Formula | C9H10INO2 |
Molecular Weight | 291.09 g/mol |
IUPAC Name | (S)-2-amino-3-(2-iodophenyl)propanoic acid |
Common Synonyms | L-Phe(2-I)-OH, 2-iodo-phenylalanine |
The compound maintains the L-configuration of the parent amino acid, preserving the stereochemistry at the alpha carbon that is critical for biological recognition . The molecular structure features the standard amino acid backbone with carboxylic acid and amine functional groups, while the distinctive iodine substituent on the aromatic ring significantly influences its chemical behavior and biological interactions .
Physical Properties
2-Iodo-L-phenylalanine presents as a solid compound with specific physical characteristics that influence its handling, storage, and application in research and development settings.
Property | Value |
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Physical Form | Solid |
Color | Pale Yellow to Light Beige |
Melting Point | 243.7 °C |
Boiling Point | 385.6±32.0 °C (Predicted) |
Density | 1.824±0.06 g/cm³ (Predicted) |
pKa | 2.16±0.10 (Predicted) |
Solubility | Slightly soluble in aqueous acid and aqueous base |
Recommended Storage | 2-8°C with protection from light |
The relatively high melting point is characteristic of amino acids with aromatic side chains, while the limited aqueous solubility reflects the compound's hydrophobic nature due to both the aromatic ring and the iodine substituent . These physical properties have important implications for the compound's formulation in research applications and potential pharmaceutical development.
Structural Characteristics
The defining structural feature of 2-Iodo-L-phenylalanine is the iodine atom positioned at the ortho position of the phenyl ring. This specific arrangement creates distinctive electronic and steric effects that influence the compound's interactions with biological targets.
Synthesis and Production
Synthesis Methods
The synthesis of 2-Iodo-L-phenylalanine has been developed as an alternative to more complex multistep, stereospecific synthesis approaches. One of the most efficient methods utilizes a Cu1+-assisted nucleophilic halogen exchange reaction starting from 2-bromo-L-phenylalanine.
This approach offers several advantages over traditional synthetic routes:
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Maintains stereochemical integrity at the alpha carbon
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Achieves good yields under optimized conditions
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Provides a more direct pathway compared to de novo synthesis
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Can be adapted to both laboratory and potential commercial scale
The starting material, 2-bromo-L-phenylalanine, undergoes halogen exchange where the bromine atom is replaced with iodine, while preserving the amino acid's L-configuration . This method represents a significant improvement over earlier synthetic approaches that required multiple steps and often resulted in racemization.
Optimized Reaction Conditions
Research has focused on optimizing the synthesis of 2-Iodo-L-phenylalanine to improve yields and purity. Through experimental design methodology, researchers have identified critical parameters that influence the reaction outcome.
Parameter | Optimized Value |
---|---|
Temperature | 180 °C |
Reaction Time | 24 hours |
2-Bromo-L-phenylalanine Concentration | 61 mM |
NaI Concentration | 485 mM |
CuSO4 Concentration | 10 mM |
SnSO4 Concentration | 90 mM |
C6H6O7 (Citric Acid) Concentration | 90 mM |
C7H6O4 (Benzoic Acid) Concentration | 100 mM |
Through systematic optimization, researchers achieved a significant improvement in yield from the initial 39% to consistently more than 74% of 2-iodo-L-phenylalanine . The parameters identified as most critical through fractional factorial design were temperature, CuSO4 concentration, and NaI concentration, which were further refined through a full three-factor, three-level factorial design.
Quality Control and Characterization
Rigorous analytical methods have been employed to confirm the structure and purity of synthesized 2-Iodo-L-phenylalanine:
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Proton Nuclear Magnetic Resonance (1H-NMR) spectroscopy provides confirmation of the chemical structure and helps identify potential impurities.
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Mass Spectroscopy (MS) verifies the molecular weight and fragmentation pattern characteristic of the compound.
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High-Performance Liquid Chromatography (HPLC) using both reverse phase and chiral methods ensures purity and verifies the stereochemical integrity of the product.
These analytical techniques have confirmed that the optimized synthesis method produces high-purity 2-Iodo-L-phenylalanine without detectable phenylalanine-related impurities or racemization . This quality control is particularly important for applications in medicinal chemistry and imaging where chemical and stereochemical purity are essential.
Biological Activity and Interactions
Amino Acid Transporter Specificity
2-Iodo-L-phenylalanine demonstrates distinctive interactions with amino acid transport systems, particularly L-type amino acid transporter 1 (LAT1) and L-type amino acid transporter 2 (LAT2). These transport proteins are responsible for the cellular uptake of large neutral amino acids across the plasma membrane.
Research has revealed that 2-Iodo-L-phenylalanine exhibits significantly enhanced affinity for LAT1 compared to the parent amino acid phenylalanine. Importantly, while the compound shows increased LAT1 affinity, it maintains a similar affinity for LAT2 as the parent compound, resulting in improved LAT1 selectivity .
This selective interaction with LAT1 is particularly significant because:
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LAT1 is often overexpressed in various cancer types
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LAT1 plays a critical role in crossing the blood-brain barrier
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Selective LAT1 substrates have potential for targeted drug delivery
The position-specific effects of halogenation on the benzene ring have been systematically studied, demonstrating that iodination at position 2 specifically enhances LAT1 affinity without substantially affecting LAT2 interactions .
Structure-Activity Relationships
Comprehensive studies on the structure-activity relationships of phenylalanine analogs have yielded important insights into how halogen positioning and size influence transporter interactions. When examining halogenated phenylalanine derivatives, researchers observed distinct patterns:
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Position effect: An iodine substituent at position 2 or 3 on the benzene ring enhances affinity for LAT1, but only position 2 confers selectivity for LAT1 over LAT2.
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Size effect: When a halogen is positioned at site 2, increasing halogen size correlates with increased LAT1 inhibition in the order: F ≈ parent compound < Cl < Br < I.
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Transport kinetics: Despite its high affinity for LAT1, 2-Iodo-L-phenylalanine demonstrates reduced transport velocity compared to phenylalanine, suggesting that while binding is enhanced, the actual transport process is less efficient .
These structure-activity relationships provide valuable guidance for the design of compounds targeting LAT1, balancing affinity, selectivity, and transport efficiency based on specific application requirements.
Transport Kinetics
While 2-Iodo-L-phenylalanine shows enhanced LAT1 affinity, its transport kinetics reveal a more complex picture. Studies indicate that the compound exhibits a lower maximal transport velocity (Vmax) compared to the parent amino acid phenylalanine, despite having higher binding affinity .
This reduced transport velocity likely stems from two factors:
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The high LAT1 affinity may impede dissociation from the LAT1 binding site
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The bulky iodine substituent could interfere with conformational changes necessary for efficient substrate transport
This relationship between affinity and transport efficiency illustrates an important consideration in the development of LAT1-targeted compounds: optimizing for extremely high binding affinity may come at the cost of reduced transport efficiency . The phenomenon parallels observations with other compounds featuring bulky side chains, such as the anticancer drug melphalan, which also exhibits high LAT1 affinity but low transport velocity.
Applications in Research and Medicine
Radiopharmaceutical Development
One of the most significant applications of 2-Iodo-L-phenylalanine is in radiopharmaceutical development. The compound serves as an excellent precursor for radioiodination, allowing the preparation of radiolabeled derivatives for diagnostic imaging.
The radioiodination process has been optimized to achieve high labeling efficiency:
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Reaction with no-carrier-added Na123/125I under kit conditions yields >98% labeling
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After Ag-membrane filtration, radiochemical purity exceeds 99%
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The resulting radiolabeled compounds maintain the biological properties of the parent molecule
These radioiodinated derivatives (123I-2-iodo-L-phenylalanine and 125I-2-iodo-L-phenylalanine) serve as valuable tools for Single Photon Emission Computed Tomography (SPECT) imaging, offering potential advantages in tumor visualization .
Tumor Imaging Applications
Research has demonstrated that radioiodinated 2-Iodo-L-phenylalanine accumulates preferentially in tumor tissues, making it a promising agent for cancer imaging. In vivo studies using rodent models have evaluated 123I-2-iodo-L-phenylalanine as a SPECT tracer for detecting both brain and peripheral tumors .
Key findings from these investigations include:
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The compound shows increased uptake in tumors, with accumulation correlating to tumor metabolic requirements
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Tumor-to-plasma ratios increase over time, reaching approximately 2.0 after 30-60 minutes
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The tracer achieves equilibrium in tumors at different rates depending on tumor volume, with a hyperbolic relationship observed between equilibrium time and tumor size
These properties make radioiodinated 2-Iodo-L-phenylalanine a promising candidate for tumor visualization, potentially offering advantages over existing imaging agents, particularly for tumors with high LAT1 expression.
LAT1-Targeted Drug Development
Beyond imaging applications, 2-Iodo-L-phenylalanine serves as an important model compound for understanding LAT1-mediated transport and developing LAT1-targeted therapeutics. The enhanced LAT1 selectivity of 2-Iodo-L-phenylalanine provides a foundation for designing drug delivery systems that leverage LAT1 overexpression in cancer cells and at the blood-brain barrier.
Studies suggest several potential applications:
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As a component in drug conjugates for targeted delivery to LAT1-expressing tumors
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As a building block for peptide-based pharmaceuticals requiring LAT1-mediated transport
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As a structural template for developing novel LAT1-selective compounds with optimized transport properties
The understanding gained from studying 2-Iodo-L-phenylalanine's interactions with LAT1 contributes to broader strategies for targeted drug delivery, particularly for cancer therapeutics and central nervous system drugs that must cross the blood-brain barrier.
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